molecular formula C20H22ClN3O3 B5363832 4-chloro-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzamide

4-chloro-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzamide

Cat. No. B5363832
M. Wt: 387.9 g/mol
InChI Key: SGJMWQRBWICUDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzamide is a chemical compound that has gained significant attention in scientific research. It is a benzamide derivative that has been synthesized and studied for its potential therapeutic applications. This compound has shown promising results in various studies, and its mechanism of action and physiological effects have been extensively investigated.

Mechanism of Action

The mechanism of action of 4-chloro-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). This compound has also been reported to induce apoptosis in cancer cells and to inhibit the growth of various microorganisms.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of HDACs, which are enzymes that regulate gene expression by removing acetyl groups from histones. This compound has also been reported to inhibit the activity of MMPs, which are enzymes that play a role in tissue remodeling and angiogenesis. In addition, this compound has been reported to induce apoptosis in cancer cells and to inhibit the growth of various microorganisms.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-chloro-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzamide in lab experiments is its potential therapeutic applications. This compound has shown promising results in various scientific research, and it has the potential to be developed into a drug for various diseases. Another advantage is its relatively simple synthesis method, which allows for easy optimization and scale-up. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity profile of this compound and its potential side effects.

Future Directions

There are several future directions for the research of 4-chloro-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzamide. One direction is the optimization of its synthesis method for higher yields and purity. Another direction is the investigation of its potential therapeutic applications, including its use as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. Further studies are also needed to determine its toxicity profile and potential side effects. In addition, this compound can be further developed as a drug delivery system and as a molecular probe for imaging studies.

Synthesis Methods

The synthesis of 4-chloro-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzamide involves the reaction of 4-chlorobenzoyl chloride with 4-methoxyphenylpiperazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-oxoethylamine to produce the final product. The synthesis of this compound has been reported in various scientific literature, and it has been optimized for higher yields and purity.

Scientific Research Applications

4-chloro-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific research, including its use as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. This compound has also been studied for its potential use as a drug delivery system and as a molecular probe for imaging studies.

properties

IUPAC Name

4-chloro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c1-27-18-8-6-17(7-9-18)23-10-12-24(13-11-23)19(25)14-22-20(26)15-2-4-16(21)5-3-15/h2-9H,10-14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJMWQRBWICUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.